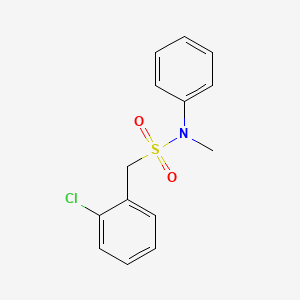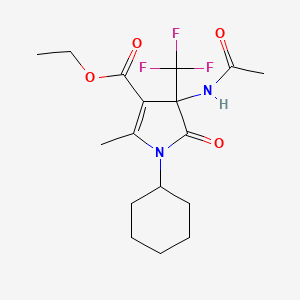![molecular formula C21H14ClNO3 B11499869 2-[5-(2-Chlorophenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid](/img/structure/B11499869.png)
2-[5-(2-Chlorophenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-(2-Chlorophenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid is a complex organic compound that belongs to the class of heterocyclic aromatic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(2-Chlorophenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid typically involves multiple steps, starting with the preparation of the furan ring and the quinoline core. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Preparation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 2-chlorophenylacetic acid and furfural, under acidic conditions.
Formation of the Quinoline Core: The quinoline core is typically synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Coupling Reaction: The final step involves the coupling of the furan ring with the quinoline core using the Suzuki-Miyaura reaction, employing palladium catalysts and suitable bases.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[5-(2-Chlorophenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, facilitated by reagents like halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or alkylated products.
Scientific Research Applications
2-[5-(2-Chlorophenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-[5-(2-Chlorophenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-[5-(2-Chlorophenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid stands out due to its unique combination of a quinoline core with a furan ring and a chlorophenyl group, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C21H14ClNO3 |
|---|---|
Molecular Weight |
363.8 g/mol |
IUPAC Name |
2-[5-(2-chlorophenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C21H14ClNO3/c1-12-6-7-17-14(10-12)15(21(24)25)11-18(23-17)20-9-8-19(26-20)13-4-2-3-5-16(13)22/h2-11H,1H3,(H,24,25) |
InChI Key |
JGIIWEWXVMPJMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(O3)C4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(1,3-Benzoxazol-2-ylsulfanyl)-1-[2-phenyl-3-(phenylsulfonyl)imidazolidin-1-yl]ethanone](/img/structure/B11499801.png)
![1-(4-phenoxybutyl)-2-[(E)-2-phenylethenyl]-1H-benzimidazole](/img/structure/B11499808.png)
![ethyl 4-{[(5-phenyl-2H-tetrazol-2-yl)acetyl]amino}benzoate](/img/structure/B11499813.png)

![Chromen-2-one, 3-[4-(2-fluorophenyl)piperazine-1-carbonyl]-](/img/structure/B11499827.png)
![1-(Adamantan-1-YL)-4-[5-(furan-2-YL)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carbonyl]piperazine](/img/structure/B11499832.png)

![[3-Chloro-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl][2-(pyridin-3-yl)piperidin-1-yl]methanone](/img/structure/B11499851.png)
![3-{[2-(Adamantan-1-YL)ethyl]carbamoyl}-2-[(4-chlorophenyl)methyl]propanoic acid](/img/structure/B11499855.png)
![1-Ethyl-3-(2-hydroxyphenyl)-4,6-dioxo-5-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B11499861.png)
![N-[5-(2-amino-2-oxoethyl)-3-benzyl-4-oxo-2-thioxoimidazolidin-1-yl]-4-bromobenzamide](/img/structure/B11499868.png)
![N-[4-benzoyl-1-benzyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-4-fluorobenzamide](/img/structure/B11499871.png)
![1-(1,3-benzodioxol-5-yl)-2-{[5-(2-methylfuran-3-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B11499876.png)
